4-Bromo-3-methoxy-2-nitrobenzamide
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Overview
Description
4-Bromo-3-methoxy-2-nitrobenzamide is an organic compound with the molecular formula C7H6BrNO4 It is a derivative of benzamide, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-2-nitrobenzamide typically involves multiple steps, starting from commercially available benzene derivatives. One common method includes the following steps:
Bromination: The addition of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Amidation: The formation of the amide group by reacting the intermediate compound with ammonia (NH3) or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and solvents (e.g., ethanol).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4), and water.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: 4-Bromo-3-methoxy-2-aminobenzamide.
Oxidation: 4-Bromo-3-hydroxy-2-nitrobenzamide.
Scientific Research Applications
4-Bromo-3-methoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxybenzamide: Lacks the nitro group, which may result in different chemical and biological properties.
4-Bromo-2-nitrobenzamide:
3-Methoxy-2-nitrobenzamide: Lacks the bromine atom, influencing its chemical behavior and uses.
Uniqueness
4-Bromo-3-methoxy-2-nitrobenzamide is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H7BrN2O4 |
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Molecular Weight |
275.06 g/mol |
IUPAC Name |
4-bromo-3-methoxy-2-nitrobenzamide |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-7-5(9)3-2-4(8(10)12)6(7)11(13)14/h2-3H,1H3,(H2,10,12) |
InChI Key |
OIKPKGMMXFCCSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)N)Br |
Origin of Product |
United States |
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